

Application Note: Gas Chromatography Analysis of 2,2,3-Trimethylheptane

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Compound of Interest

Compound Name: 2,2,3-Trimethylheptane

Cat. No.: B12651796

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative and qualitative analysis of **2,2,3-Trimethylheptane** using gas chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS).

Introduction

2,2,3-Trimethylheptane is a branched-chain alkane, a class of compounds frequently found in petroleum products and relevant in various fields, including fuel analysis and organic synthesis. Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like **2,2,3-Trimethylheptane**.^[1] This application note outlines a validated method for its analysis, providing detailed experimental protocols and expected performance data.

Experimental Protocols

Sample Preparation

- Standard Preparation:
 - Prepare a stock solution of **2,2,3-Trimethylheptane** (purity ≥98%) in a suitable volatile solvent such as hexane or pentane at a concentration of 1000 µg/mL.
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

- Sample Dilution:
 - For unknown samples, dilute an appropriate amount in the chosen solvent to ensure the concentration of **2,2,3-Trimethylheptane** falls within the calibration range.

Gas Chromatography (GC) Conditions

- System: Agilent 7890B GC System or equivalent.
- Injector:
 - Mode: Split/Splitless
 - Inlet Temperature: 250 °C
 - Injection Volume: 1 µL
 - Split Ratio: 50:1
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial Temperature: 40 °C, hold for 5 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.
 - Hold: Hold at 150 °C for 2 minutes.
- Column:
 - Stationary Phase: Non-polar, such as 100% Dimethylpolysiloxane (e.g., Agilent DB-1, J&W 122-1032) or 5% Phenyl-methylpolysiloxane.
 - Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

Detector Conditions

2.3.1. Flame Ionization Detector (FID)

- Temperature: 300 °C
- Hydrogen Flow: 30 mL/min
- Air Flow: 300 mL/min
- Makeup Gas (Helium or Nitrogen): 25 mL/min

2.3.2. Mass Spectrometer (MS) - for qualitative analysis

- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Electron Energy: 70 eV
- Mass Range: m/z 40-200
- Scan Mode: Full Scan

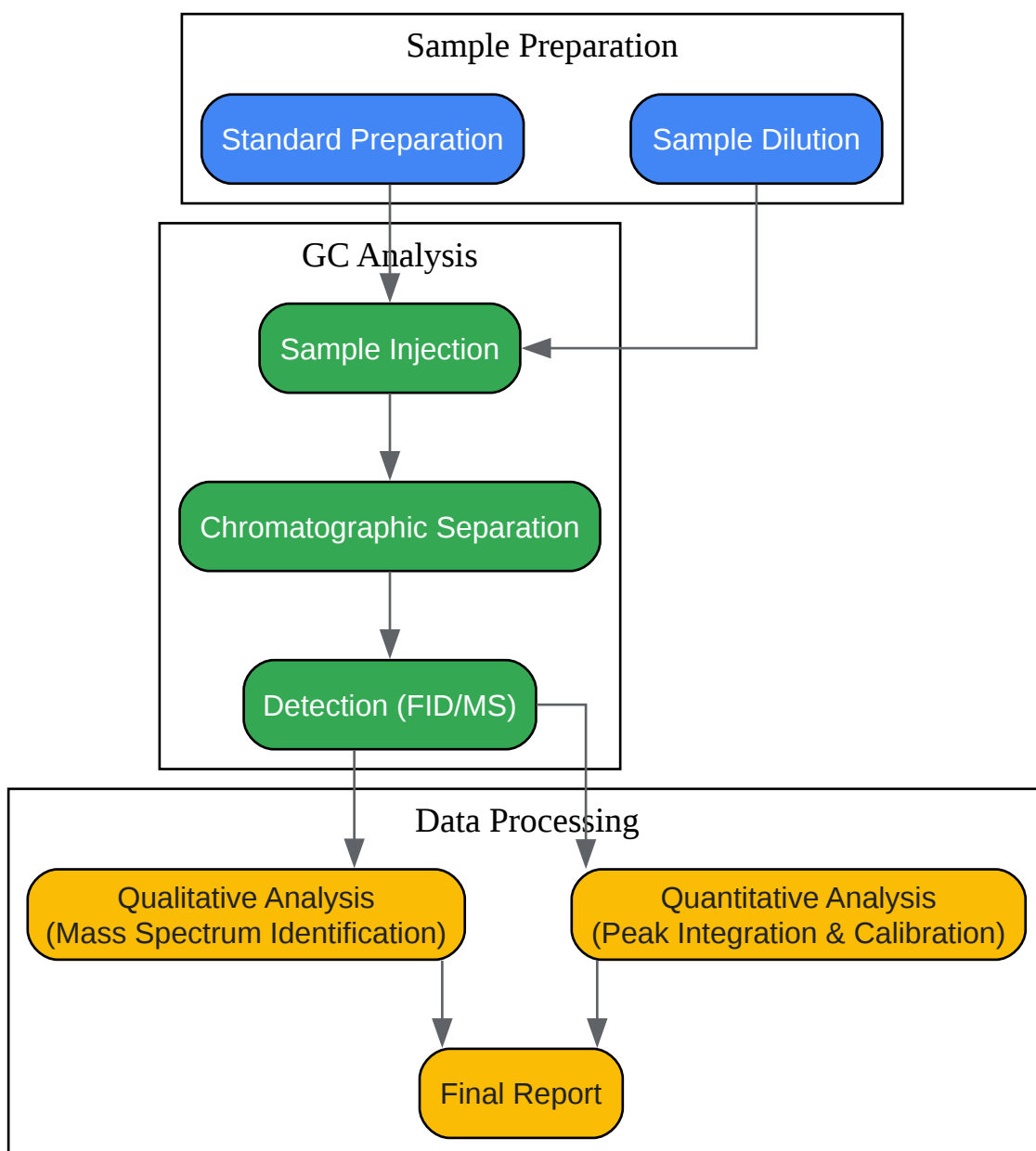
Data Presentation: Quantitative Analysis

The following table summarizes the expected quantitative performance of the GC-FID method for the analysis of **2,2,3-Trimethylheptane**.

Parameter	Result
Retention Time (min)	Approximately 8.5 - 9.5
Kovats Retention Index	914 - 932 (on a standard non-polar column)[2]
Linearity (R ²)	> 0.999
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantitation (LOQ)	1.5 µg/mL
Precision (%RSD, n=6)	< 5%
Accuracy (% Recovery)	95 - 105%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.



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Figure 1. Experimental workflow for GC analysis.



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Figure 2. Logical relationship of the analytical components.

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References

- 1. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]
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